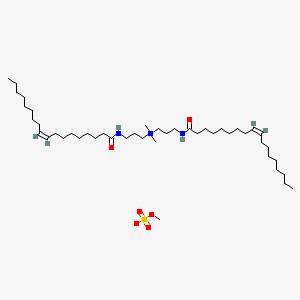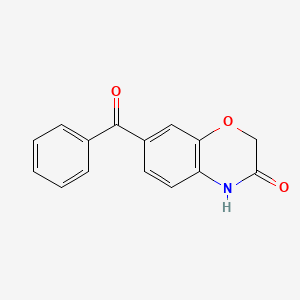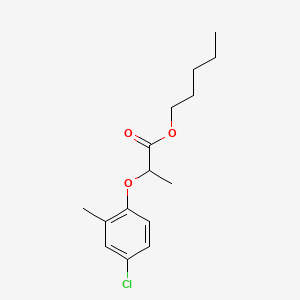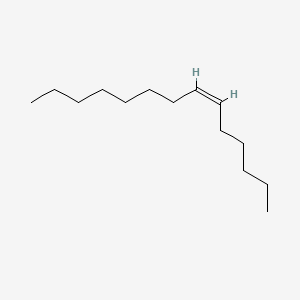
cis-6-Tetradecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Tetradecene: is an organic compound with the molecular formula C₁₄H₂₈ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-6-Tetradecene involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to produce the alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that can efficiently produce large quantities of the compound. These methods may include:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated hydrocarbons using specific catalysts to achieve the desired cis configuration.
Olefin Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, using metal catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-6-Tetradecene can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form epoxides, diols, or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it into the corresponding alkane.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by radical initiators or UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (e.g., Br₂) with radical initiators
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Tetradecane
Substitution: Halogenated alkenes
Applications De Recherche Scientifique
cis-6-Tetradecene has various applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of cis-6-Tetradecene involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
cis-6-Dodecene: Similar structure but with two fewer carbon atoms.
cis-6-Hexadecene: Similar structure but with two additional carbon atoms.
trans-6-Tetradecene: Same molecular formula but with a different configuration of the double bond.
Uniqueness: cis-6-Tetradecene’s unique cis configuration imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity, compared to its trans isomer and other similar alkenes. This configuration can influence its biological activity and industrial applications, making it a valuable compound for various research and commercial purposes.
Propriétés
Numéro CAS |
41446-61-1 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
(Z)-tetradec-6-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11- |
Clé InChI |
BIODCQQZTGWGNH-QBFSEMIESA-N |
SMILES isomérique |
CCCCCCC/C=C\CCCCC |
SMILES canonique |
CCCCCCCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


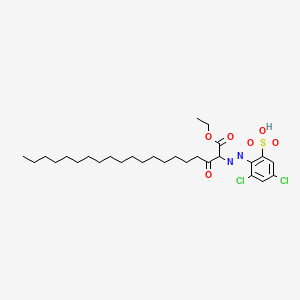

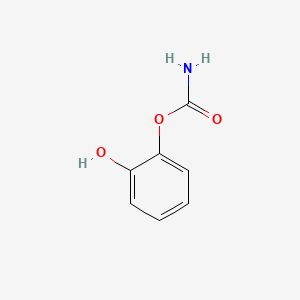
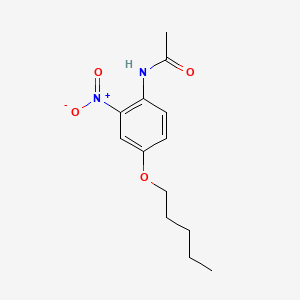
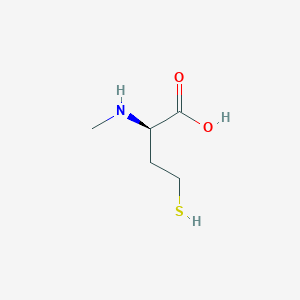
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)


![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

